molecular formula C10H12O4 B13329690 Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate

Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate

Cat. No.: B13329690
M. Wt: 196.20 g/mol
InChI Key: INJLKTWQYSFDGX-HQWLIYIGSA-N
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Description

Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[310]hexan-3-ylidene)acetate is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-hydroxy-2-((1S,5S)-2-oxobicyclo[3.1.0]hexan-3-ylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxy-2-[(1S,5S)-2-oxo-3-bicyclo[3.1.0]hexanylidene]acetate

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-4-5-3-6(5)8(7)11/h5-6,12H,2-4H2,1H3/b9-7-/t5-,6-/m0/s1

InChI Key

INJLKTWQYSFDGX-HQWLIYIGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\C[C@@H]2C[C@@H]2C1=O)/O

Canonical SMILES

CCOC(=O)C(=C1CC2CC2C1=O)O

Origin of Product

United States

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